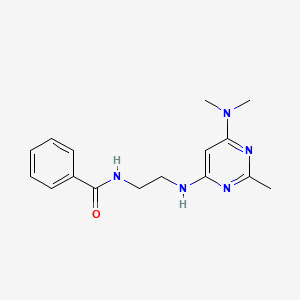

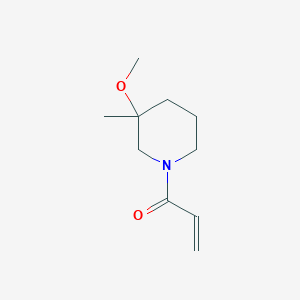

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential to induce tumor cell death. DMXAA was first discovered in the late 1990s and has since been extensively studied for its anti-cancer properties.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of pyrimidine derivatives, including compounds structurally related to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, involves reactions with dinucleophiles leading to a range of substituted pyrimidines. These reactions have been explored for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles has been shown to yield 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, which are then converted to pyrimidinamines or methyl/phenylpyrimidines, often in excellent yields (Schenone, Sansebastiano, & Mosti, 1990).

Biological Activities

The substituted-N-(5-cyanopyrimidin-4yl)benzamides, which share a core structural motif with the compound of interest, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are essential for discovering new therapeutic agents and understanding the structure-activity relationships of these compounds (Lavanya et al., 2010).

Chemical Transformations

Chemical transformations involving pyrimidine derivatives are of significant interest for synthetic organic chemistry, providing pathways to various heterocyclic compounds. For example, the synthesis of 5-Aminopyrazolo(4,3-d)pyrimidin-7(6H)-one from commercially available 2-amino-6-methylpyrimidin-4(3H)-one demonstrates the utility of pyrimidine derivatives as intermediates in producing more complex heterocyclic structures (Choi, Kang, & Baek, 2004).

Amplifiers of Phleomycin

Pyrimidine derivatives have been explored as amplifiers of phleomycin against Escherichia coli, showcasing the potential of these compounds in enhancing antibiotic efficacy. Such research is crucial in the fight against antibiotic resistance and the development of more effective antimicrobial therapies (Brown & Cowden, 1982).

Mécanisme D'action

Target of Action

The primary target of this compound is human glucokinase (GK) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of this compound, it increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by this compound affects the glycolysis pathway , which is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .

Result of Action

The activation of GK by this compound leads to an increase in the rate of glycolysis, thereby enhancing glucose utilization and insulin release. This results in a decrease in blood glucose levels, which is beneficial in the management of type-2 diabetes .

Analyse Biochimique

Biochemical Properties

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide has been found to interact with various biomolecules. For instance, it has been shown to form an ion-associate complex with sodium tetraphenyl borate . This interaction is crucial for understanding the relationships between bioactive molecules and receptor interactions .

Cellular Effects

It has been shown to have antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. subtilis, as well as yeast, including Candida albicans .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. For instance, it forms an ion-associate or ion-pair complex with sodium tetraphenyl borate .

Metabolic Pathways

Its interaction with sodium tetraphenyl borate suggests that it may be involved in certain biochemical reactions .

Propriétés

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-12-19-14(11-15(20-12)21(2)3)17-9-10-18-16(22)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,22)(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOLJCKTQDABOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2453595.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2453599.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)

![6-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2453612.png)

![3-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B2453615.png)